5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)-3-azabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the use of bicyclo[3.1.1]heptane derivatives as starting materials. One common method involves the esterification of bicyclo[3.1.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl derivative. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Methoxycarbonylnorpinane-1-carboxylic acid
- Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Uniqueness
5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to the presence of the azabicyclo structure, which introduces nitrogen into the bicyclic system. This structural feature can significantly alter the compound’s chemical reactivity and biological activity compared to its non-aza counterparts.
Properties
Molecular Formula |
C9H13NO4 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-14-7(13)9-2-8(3-9,6(11)12)4-10-5-9/h10H,2-5H2,1H3,(H,11,12) |
InChI Key |
DWHRZEHQWZAAMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)C(=O)O |
Origin of Product |
United States |
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